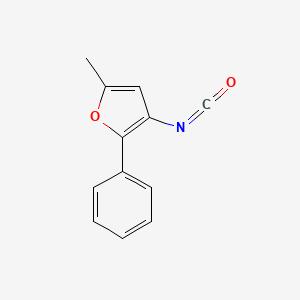

3-Isocyanato-5-methyl-2-phenylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-5-methyl-2-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-9-7-11(13-8-14)12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLFJANXKGIZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594589 | |

| Record name | 3-Isocyanato-5-methyl-2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-18-4 | |

| Record name | 3-Isocyanato-5-methyl-2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 3 Isocyanato 5 Methyl 2 Phenylfuran

Reactivity of the Isocyanate Group

The isocyanate group (–N=C=O) is a heterocumulene that serves as a potent electrophile, readily undergoing reactions with various nucleophiles. wikipedia.org Its reactivity is central to the synthetic utility of 3-isocyanato-5-methyl-2-phenylfuran.

Nucleophilic Addition Reactions: Urethane (B1682113) and Urea (B33335) Formation

The most characteristic reactions of isocyanates involve nucleophilic addition across the C=N double bond. wikipedia.orgresearchgate.net

Urethane Formation: this compound reacts with alcohols to form N-furyl urethanes (carbamates). The reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. wikipedia.orgvaia.com This addition is often catalyzed by tertiary amines or organometallic compounds. The general mechanism involves the alcohol adding to the isocyanate to form a urethane linkage. wikipedia.orgnih.gov

Urea Formation: Similarly, reactions with primary or secondary amines yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. wikipedia.org The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon. organic-chemistry.org This reaction is typically rapid and exothermic, often proceeding without the need for a catalyst. asianpubs.orgrsc.org The addition of an amine to an isocyanate to give a urea is a fundamental transformation in organic chemistry. wikipedia.org

The following table summarizes the nucleophilic addition reactions with various representative nucleophiles.

| Nucleophile | Product Type | General Reaction Scheme |

| Alcohol (R'-OH) | Urethane | Ar-NCO + R'-OH → Ar-NH-CO-OR' |

| Primary Amine (R'-NH₂) | Disubstituted Urea | Ar-NCO + R'-NH₂ → Ar-NH-CO-NH-R' |

| Secondary Amine (R'₂-NH) | Trisubstituted Urea | Ar-NCO + R'₂-NH → Ar-NH-CO-NR'₂ |

| Water (H₂O) | Unstable Carbamid acid (decomposes to amine + CO₂) | Ar-NCO + H₂O → [Ar-NH-COOH] → Ar-NH₂ + CO₂ |

Where Ar = 5-methyl-2-phenylfuran-3-yl

Cycloaddition Reactions Involving the Isocyanate Moiety

The isocyanate group can participate in cycloaddition reactions, acting as a dipolarophile or reacting with other unsaturated systems.

While specific examples involving this compound are not extensively documented, isocyanates are known to react with certain carbonyl compounds. These reactions are less common than nucleophilic additions. Carbonyl compounds, with their inherent polarity, can engage with the isocyanate moiety. scbt.com

Isocyanates can react with other heterocumulenes, such as carbodiimides or other isocyanates, in cycloaddition or insertion reactions. For instance, the reaction of an isocyanate with a carbodiimide (B86325) can lead to the formation of uretone imines via a [2+2] cycloaddition mechanism. Phenyl isocyanate, a related aryl isocyanate, is known to undergo [2+2+2] cycloaddition with certain substrates. capes.gov.br The reaction between two isocyanate molecules can lead to the formation of a uretidinedione (isocyanate dimer), typically under catalytic conditions.

Derivatization via Isocyanate Group Transformation

The isocyanate group can be transformed into other functional groups, expanding the synthetic utility of the molecule. A key transformation is the hydrolysis of the isocyanate.

Hydrolysis to Amine: Reaction with water initially forms an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine, 3-amino-5-methyl-2-phenylfuran, and carbon dioxide. wikipedia.org This reaction can be catalyzed by acids or bases. noaa.gov

Derivatization for Analysis: For analytical purposes, isocyanates are often derivatized to facilitate detection and quantification. Reagents like 1-(9-anthracenylmethyl)piperazine (MAP) or 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) react quickly with the isocyanate group to form stable urea derivatives that can be analyzed using techniques like HPLC with UV or fluorescence detection. nih.gov

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound possesses aromatic character, yet it is less aromatic and more reactive than benzene (B151609), pyrrole, or thiophene. acs.org This allows it to function as a diene in cycloaddition reactions or undergo electrophilic substitution, though the reactivity is influenced by the substituents.

Diels-Alder Reactions: Furan and its derivatives are well-known for their ability to act as dienes in [4+2] Diels-Alder cycloadditions. acs.orgnih.gov The reaction of the furan ring with a suitable dienophile, such as maleic anhydride (B1165640) or an activated alkene, would yield a bicyclic oxabridged adduct. nih.gov The regioselectivity and stereoselectivity of such reactions are governed by electronic and steric factors of both the furan and the dienophile. nih.gov The presence of the phenyl and isocyanate groups on the furan ring will influence its reactivity as a diene.

Electrophilic Substitution: The furan ring is susceptible to electrophilic attack. However, the conditions for such reactions must be carefully controlled, as the ring can be sensitive to strong acids, leading to polymerization or ring-opening. The directing effects of the existing substituents (phenyl, methyl, and isocyanate) would determine the position of substitution.

Oxidative Ring Opening: The furan ring can undergo oxidative ring cleavage when treated with oxidizing agents, potentially yielding unsaturated dicarbonyl compounds. acs.org

Hydrogenation: Catalytic hydrogenation can reduce the furan ring to the corresponding tetrahydrofuran (B95107) derivative. acs.orgrsc.org For instance, furan-based dicarbamates have been successfully hydrogenated to their tetrahydrofuran counterparts using a Pd/γ-Al2O3 catalyst. rsc.org This transformation converts the aromatic heterocycle into a saturated one, significantly altering the molecule's shape and properties.

Diels-Alder Reactions and their Thermoreversible Nature

The furan moiety within this compound can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. emerald.comwikipedia.org This reaction typically involves an electron-rich diene and an electron-deficient dienophile, leading to the formation of a cyclohexene (B86901) derivative. wikipedia.org The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is a key characteristic, particularly for furan-based adducts. emerald.comwikipedia.org This process is thermally controlled, with the forward reaction favored at lower temperatures and the reverse reaction becoming dominant at elevated temperatures. emerald.comnih.gov

The Diels-Alder reaction can produce two stereoisomers: the kinetically favored endo adduct and the thermodynamically favored exo adduct. emerald.commdpi.com The exo adduct is generally more stable and undergoes the retro-Diels-Alder reaction at a higher temperature than the endo adduct. emerald.com By carefully controlling the reaction temperature, it is possible to favor the formation of the more stable exo isomer. emerald.com The use of furan derivatives, such as those derived from biomass, in Diels-Alder reactions is a growing area of interest for the synthesis of renewable chemicals and materials. nih.govnih.govresearchgate.net

Electrophilic Aromatic Substitution Patterns on Substituted Furans

Furan and its derivatives are more susceptible to electrophilic aromatic substitution than benzene due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.compearson.comwikipedia.org This enhanced reactivity allows for substitutions to occur under milder conditions. pearson.com For substituted furans, the position of electrophilic attack is directed by the existing substituents. In the case of this compound, the substitution pattern is influenced by the activating and deactivating effects of the isocyanate, methyl, and phenyl groups.

Generally, electrophilic substitution on the furan ring preferentially occurs at the 2-position (alpha to the oxygen) because the carbocation intermediate formed is better stabilized by resonance. pearson.compearson.com When the 2-position is occupied, substitution then typically occurs at the 5-position. If both the 2- and 5-positions are substituted, the electrophile will attack the 3- or 4-position. The presence of an electron-donating group, such as a methyl group, at the 5-position would further activate the ring towards electrophilic attack, while the electron-withdrawing isocyanate group at the 3-position would deactivate it. The phenyl group at the 2-position can also influence the regioselectivity of the reaction.

Ring-Opening and Rearrangement Processes of Furanones

Under certain conditions, the furan ring, particularly in its furanone form, can undergo ring-opening and rearrangement reactions. acs.orgnumberanalytics.com These transformations can be initiated by various stimuli, including acid, heat, or photochemical means. acs.orgresearchgate.net For instance, acid-catalyzed or metal-catalyzed decomposition of certain functionalized furan precursors can lead to ring-opened intermediates that subsequently recyclize to form different heterocyclic or carbocyclic structures. acs.org

Photochemical induction can also lead to ring-opening of the furan ring, proceeding through short-lived diradical species. researchgate.net The stability of the resulting intermediates and the reaction conditions play a crucial role in determining the final products, which can include rearranged furanones or other cyclic compounds. acs.org These ring-opening and rearrangement processes offer synthetic pathways to a variety of complex molecular architectures. numberanalytics.comnih.govresearchgate.net

Mechanistic Elucidation of Key Transformations

A deeper understanding of the reactions involving this compound requires detailed mechanistic studies. These investigations often involve a combination of kinetic analysis and the direct or indirect observation of reaction intermediates.

Kinetic Studies of Isocyanate Reactions

The kinetics of isocyanate reactions, particularly their reactions with nucleophiles like alcohols, have been extensively studied. acs.orgcdnsciencepub.comdocumentsdelivered.com These reactions are fundamental to the formation of urethanes. mdpi.com The rate of reaction is influenced by several factors, including the structure of the isocyanate and the alcohol, the solvent, and the presence of catalysts. acs.orgrsc.org

Kinetic studies often reveal the order of the reaction with respect to the reactants and can provide insights into the reaction mechanism. cdnsciencepub.comrsc.org For example, deviations from simple second-order kinetics can suggest the involvement of autocatalysis or the formation of intermediate complexes. cdnsciencepub.com The ratio of reactants, such as an excess of isocyanate or alcohol, can also significantly affect the reaction pathway and the formation of side products like allophanates. mdpi.comrsc.orgresearchgate.net

Elucidation of Reaction Intermediates

Identifying the transient species formed during a reaction is crucial for elucidating its mechanism. In isocyanate chemistry, reactive intermediates can include carbamates, allophanates, and isocyanurates, which can sometimes be detected and characterized. rsc.org The formation of these intermediates is often dependent on the reaction conditions and the catalysts employed. rsc.org

In the context of electrophilic aromatic substitution on furans, the key intermediates are the sigma complexes, or arenium ions, formed by the attack of the electrophile on the aromatic ring. pearson.com The relative stability of these intermediates, which can be assessed through computational studies or by analyzing resonance structures, determines the regioselectivity of the reaction. pearson.compearson.com Similarly, for ring-opening and rearrangement reactions, the identification of intermediates such as carbocations, carbenoids, or diradicals is essential for understanding the transformation pathway. acs.orgresearchgate.net The in-situ generation of reactive isocyanate intermediates from precursors is also a known strategy in organic synthesis. nih.gov

Functionalization and Derivatization Strategies for 3 Isocyanato 5 Methyl 2 Phenylfuran

Covalent Modification through the Isocyanate Group

The isocyanate group is a powerful tool for covalent modification, readily reacting with a variety of nucleophiles. This reactivity can be harnessed to create a diverse range of derivatives.

The reaction of isocyanates with alcohols and amines to form urethanes and ureas, respectively, is a cornerstone of polymer chemistry, particularly in the synthesis of polyurethanes and polyureas. researchgate.netwikipedia.orgresearchgate.net These reactions are typically highly efficient and proceed under mild conditions. The resulting urethane (B1682113) and urea (B33335) linkages introduce hydrogen bonding capabilities, which can significantly influence the mechanical and thermal properties of the resulting materials.

The reaction of 3-Isocyanato-5-methyl-2-phenylfuran with various alcohols and amines would yield a range of functionalized molecules. For instance, reaction with a diol could lead to the formation of polyesters, while reaction with a diamine could produce polyureas. mdpi.com These polymers, incorporating the furan (B31954) moiety, could exhibit unique properties such as thermal responsiveness or the ability to undergo further modification.

| Reactant | Product Type | Potential Application |

| Ethanol | Urethane | Model compound for reactivity studies |

| Ethylene Glycol | Polyurethane | Thermoplastic elastomer |

| 1,4-Phenylenediamine | Polyurea | High-performance polymer |

| Furfurylamine | Urea with pendant furan | Self-healing material precursor researchgate.net |

This table presents hypothetical reaction examples for this compound based on the known reactivity of isocyanates.

Isocyanates are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. One notable example is the synthesis of pyrimidine (B1678525) derivatives. The reaction of an isocyanate with a suitable precursor containing an amino and a nitrile or ester group can lead to the formation of a fused pyrimidine ring system. nih.govresearchgate.netsigmaaldrich.com This type of cyclization reaction is a powerful tool for the construction of complex heterocyclic frameworks that are often found in biologically active molecules.

For this compound, a potential pathway to pyrimidine derivatives could involve a reaction with an o-aminonitrile or o-aminoester compound. nih.gov The isocyanate would first react with the amino group to form a urea, which would then undergo an intramolecular cyclization to form the pyrimidine ring.

| Reagent | Product Type | Significance |

| o-Aminobenzonitrile | Fused Pyrimidine | Core structure in medicinal chemistry |

| Ethyl anthranilate | Pyrimidinone derivative | Potential biological activity |

| Diaminomaleonitrile | Substituted Pyrimidine | Novel heterocyclic synthesis acs.org |

This table outlines plausible synthetic routes to pyrimidine derivatives from this compound based on established isocyanate chemistry.

Functionalization of the Furan Core

The furan ring in this compound offers another avenue for functionalization, distinct from the reactivity of the isocyanate group.

The furan ring can participate in various chemical transformations, most notably the Diels-Alder reaction. nih.govmdpi.com In this [4+2] cycloaddition, the furan acts as a diene, reacting with a dienophile to form a bicyclic adduct. This reaction is often reversible, allowing for the formation and cleavage of covalent bonds under specific thermal conditions. This dynamic covalent chemistry is of great interest for the development of self-healing materials and responsive systems. rsc.orgacs.org

The electron-donating methyl group and the phenyl group on the furan ring of the target molecule will influence its reactivity in Diels-Alder reactions. Generally, electron-donating substituents on the furan ring increase its reactivity. acs.org

| Dienophile | Reaction Type | Potential Outcome |

| Maleimide | Diels-Alder | Thermally reversible crosslinking |

| N-Phenylmaleimide | Diels-Alder | Formation of a stable adduct |

| Dimethyl acetylenedicarboxylate | Diels-Alder | Aromatization to a substituted benzene (B151609) derivative |

This table provides examples of potential Diels-Alder reactions for the furan core of this compound.

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The isocyanate group can be used for step-growth polymerization with diols or diamines to create polyurethanes or polyureas, respectively. mdpi.com The furan moieties incorporated into the polymer backbone can then serve as handles for post-polymerization modification, for example, through Diels-Alder reactions to introduce crosslinks or other functional groups. rsc.orgresearchgate.net This approach allows for the tuning of polymer properties after the initial polymerization has been completed.

Design of Hybrid Molecular Architectures

The presence of two distinct reactive sites in this compound allows for the design of complex hybrid molecular architectures. By selectively reacting one functional group while leaving the other intact, it is possible to create molecules with orthogonal reactivity. For example, the isocyanate group could be reacted with a mono-protected diamine to introduce a free amino group for further functionalization.

Furthermore, hybrid molecules can be designed where both the isocyanate and the furan ring play a role in the final structure. For instance, a molecule could be synthesized that contains both a urethane linkage and a Diels-Alder adduct, leading to materials with a combination of properties derived from both functionalities. mdpi.com The synthesis of such complex molecules opens up new avenues for the development of advanced materials with tailored properties.

Furan-Isocyanate Adducts as Building Blocks

The isocyanate group (–N=C=O) is highly susceptible to nucleophilic attack, making this compound an excellent precursor for a range of adducts. These reactions typically proceed via the addition of a nucleophile to the electrophilic carbon atom of the isocyanate, followed by protonation of the nitrogen. nih.gov The resulting adducts, primarily ureas and carbamates, are stable compounds that can serve as valuable building blocks in medicinal chemistry and materials science.

The reactivity of isocyanates is influenced by the electronic nature of their substituents. nih.gov In the case of this compound, the phenyl group at the 2-position and the methyl group at the 5-position of the furan ring modulate the reactivity of the isocyanate moiety.

The reaction of this compound with various nucleophiles, such as amines and alcohols, leads to the formation of corresponding urea and carbamate (B1207046) derivatives. These reactions are generally high-yielding and can be performed under mild conditions. nih.govnih.gov

Table 1: Synthesis of Urea and Carbamate Derivatives from this compound

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amines (R-NH₂) | N,N'-Disubstituted Urea | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature |

| Secondary Amines (R₂NH) | N,N',N'-Trisubstituted Urea | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature |

| Alcohols (R-OH) | Carbamate | Aprotic solvent, often with a catalyst (e.g., tertiary amine, organotin) |

The resulting furan-containing ureas and carbamates can be further elaborated. The furan ring itself can undergo various transformations, such as Diels-Alder reactions or electrophilic substitution, providing pathways to even more complex molecular scaffolds.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrimidine-Furan Fused Systems)

A significant application of furan-based isocyanates is in the synthesis of fused heterocyclic systems. The strategic positioning of the isocyanate group at the 3-position of the furan ring makes it an ideal starting point for the construction of annulated pyrimidine rings, leading to the formation of furo[3,2-d]pyrimidine (B1628203) or furo[2,3-d]pyrimidine (B11772683) cores. These scaffolds are of considerable interest due to their presence in a variety of biologically active molecules. nih.govnih.gov

The synthesis of furo[2,3-d]pyrimidines often commences from 2-aminofuran precursors, which can be converted to the corresponding isocyanates. arkat-usa.orgcore.ac.uk The subsequent cyclization reactions can proceed through various pathways, often involving intramolecular reaction with a suitably placed nucleophile or through intermolecular reactions with other reagents.

One common strategy involves the reaction of an aminofuran with a reagent that provides the remaining atoms for the pyrimidine ring. For instance, 2-aminofuran-3-carbonitriles are versatile precursors that can be cyclized with reagents like formamide (B127407) or orthoesters to yield furo[2,3-d]pyrimidines. arkat-usa.orgcore.ac.uk While not a direct reaction of the isocyanate, the isocyanate itself can be generated in situ from the corresponding amine and then undergo cyclization.

Alternatively, the isocyanate can react with a dinucleophile to construct the fused pyrimidine ring. For example, reaction with an amidine or a similar species could lead to the formation of the fused system.

Table 2: Representative Synthesis of Furo[2,3-d]pyrimidine Systems

| Furan Precursor | Reagents and Conditions | Fused System | Reference |

| 2-Amino-3-cyanofuran | Formamide, Acetic Anhydride (B1165640) | 4-Aminofuro[2,3-d]pyrimidine | core.ac.uk |

| 2-Amino-3-cyanofuran | Triethylorthoformate, then Amine | 4-Substituted-furo[2,3-d]pyrimidine | core.ac.uk |

| 2-Aminofuran-3-carbonitrile | Benzyl isocyanate, then base | 3-Benzyl-4-imino-3,4-dihydrofuro[2,3-d]pyrimidin-2(1H)-one | arkat-usa.org |

Advanced Characterization and Theoretical Investigations

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle, which, when combined, allow for an unambiguous confirmation of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For 3-Isocyanato-5-methyl-2-phenylfuran, specific signals corresponding to the protons and carbons of the phenyl group, the furan (B31954) ring, and the methyl group would be expected. The chemical shifts are influenced by the electron-withdrawing nature of the isocyanate group and the aromaticity of the phenyl and furan rings.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl-H | 7.20 - 7.60 | Multiplet |

| Furan-H | 6.00 - 6.50 | Singlet |

| Methyl-H | 2.20 - 2.40 | Singlet |

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Isocyanate (N=C=O) | 120.0 - 130.0 |

| Phenyl C-ipso | 130.0 - 135.0 |

| Phenyl C-ortho, C-meta, C-para | 125.0 - 130.0 |

| Furan C2, C5 | 140.0 - 160.0 |

| Furan C3, C4 | 110.0 - 120.0 |

| Methyl C | 14.0 - 16.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The isocyanate group (–N=C=O) is particularly well-suited for IR detection due to its strong and characteristic absorption band.

The IR spectrum of this compound would be dominated by a very intense and sharp peak for the asymmetric stretching vibration of the isocyanate group. researchgate.net Other key absorptions would include those for the C=C bonds of the aromatic rings and the C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | 2250 - 2280 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-O-C (furan) | 1000 - 1300 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (methyl) | 2850 - 3000 | Medium to Weak |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and deducing its structure. In a mass spectrometer, a molecule is ionized and then fragmented, and the mass-to-charge ratio of the resulting ions is measured.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group (–NCO), the methyl group (–CH₃), or cleavage of the furan ring.

Expected Mass Spectrometry Fragmentation:

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - NCO]⁺ | Loss of the isocyanate group |

| [M - CH₃]⁺ | Loss of the methyl group |

| [C₆H₅]⁺ | Phenyl cation |

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to understand the properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis can be used to predict the geometry, electronic structure, and reactivity of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It can be used to predict various properties, including molecular geometry, vibrational frequencies, and electronic distribution. For this compound, DFT calculations could be employed to determine the optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles between the furan and phenyl rings. These calculations would likely show a non-planar structure due to steric hindrance between the substituents.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are crucial for predicting the reactivity and regioselectivity of chemical reactions. wikipedia.orgyoutube.com

Reaction Pathway and Transition State Calculations

Theoretical and computational chemistry provides powerful tools for elucidating the reaction mechanisms of novel compounds such as this compound. The isocyanate (-NCO) group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. kuleuven.be The reactivity is influenced by the electronic properties of the substituents, in this case, the phenyl and methyl groups on the furan ring. Density Functional Theory (DFT) is a commonly employed method to model these reactions, offering insights into the potential energy surface, transition states, and activation energies.

For the reaction of this compound with nucleophiles like alcohols (to form urethanes), several pathways can be computationally explored. These generally include a direct, one-step concerted mechanism or a multi-step pathway involving the formation of an intermediate. researchgate.net In a concerted mechanism, the nucleophile attacks the isocyanate carbon while the proton from the nucleophile transfers to the isocyanate nitrogen simultaneously through a single transition state. A stepwise mechanism, conversely, would involve the initial formation of a zwitterionic intermediate, followed by a proton transfer in a subsequent step. The solvent environment can significantly influence which pathway is favored. researchgate.net

Computational studies on similar aromatic isocyanates, such as phenyl isocyanate, reacting with alcohols have shown that the activation energy barrier is a critical determinant of the reaction kinetics. For instance, the uncatalyzed reaction of phenyl isocyanate with 1-butanol (B46404) has a calculated activation energy of approximately 46.8 kJ/mol. ugent.be The presence of catalysts, such as amines or even another alcohol molecule (autocatalysis), can significantly lower this barrier by stabilizing the transition state. nih.gov Theoretical calculations for the reaction of phenyl isocyanate with methanol, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), indicate a substantial decrease in the activation barrier, facilitating the reaction. researchgate.net

For this compound, the electron-donating nature of the methyl group and the electronic effects of the phenylfuran system would modulate the electrophilicity of the isocyanate carbon. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G(d,p), can predict these effects. The table below presents hypothetical, yet plausible, activation energy data for the reaction of this compound with methanol, based on values reported for analogous systems. ugent.benih.gov

Table 1: Hypothetical DFT Calculated Activation Energies (Ea) for the Reaction of this compound with Methanol

| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (Ea) (kJ/mol) |

| Uncatalyzed (in Tetrahydrofuran) | Concerted | 52.5 |

| Uncatalyzed (in Tetrahydrofuran) | Stepwise | 68.0 |

| Alcohol-Catalyzed (Trimer) | Concerted | 38.2 |

| Amine-Catalyzed (DBU) | Stepwise | 25.7 |

Note: Data is illustrative and derived from computational studies on analogous aromatic isocyanates. ugent.benih.gov The preference for a concerted or stepwise mechanism can depend on the specific catalyst and solvent conditions.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior and intermolecular interactions of this compound in various environments. These simulations model the movement of atoms over time, providing insights into conformational changes, solvation, and interactions with other molecules or surfaces.

The simulation setup typically involves placing a model of this compound within a simulation box filled with a chosen solvent, such as water or an organic solvent like acetonitrile. acs.org The interactions between atoms are described by a force field, such as AMBER or OPLS. acs.orgacs.org Key parameters for an MD simulation include temperature, pressure, simulation time, and the time step for integration. For small organic molecules, simulations are often run for nanoseconds to observe relevant molecular motions and interactions. acs.org

MD simulations can elucidate how the phenyl and furan rings of the molecule engage in non-covalent interactions, such as π-π stacking. nih.gov These interactions are crucial in understanding how the molecule might bind to biological targets or adsorb onto material surfaces. For instance, simulations could model the interaction of this compound with the side chains of amino acids in a protein's active site or its orientation when approaching a polymer surface. The radial distribution function (RDF) is a common analysis tool derived from MD simulations, which can reveal the probability of finding solvent molecules or other species at a certain distance from specific atoms in the solute. nih.gov

The table below outlines a set of plausible parameters for conducting an MD simulation of this compound in a water/acetonitrile mixed solvent system, aimed at studying its solvation and interaction dynamics.

Table 2: Representative Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |

| Solvent Model | TIP3P Water Model and Acetonitrile |

| Simulation Box | Cubic, 50 Å x 50 Å x 50 Å |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 300 K (maintained with a Nosé-Hoover thermostat) |

| Pressure | 1 atm (maintained with a Parrinello-Rahman barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Non-bonded Cutoff | 10 Å |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Note: These parameters are representative for simulating a small organic molecule in a mixed solvent environment. acs.orgacs.org

Thermal Analysis for Reaction Kinetics and Stability (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the thermal stability and reactivity of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods used for this purpose.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition. For this compound, a DSC thermogram would likely show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may appear, indicating decomposition or polymerization reactions, such as cyclotrimerization to form a stable isocyanurate ring. researchgate.net The thermal stability of polyurethanes derived from aromatic isocyanates is generally good, with decomposition often occurring in multiple stages at temperatures above 250-300°C. mdpi.com

TGA measures the change in mass of a sample as a function of temperature or time. This is particularly useful for studying decomposition processes. A TGA curve for this compound would show the temperature at which mass loss begins, providing a quantitative measure of its thermal stability. The decomposition of related aromatic isocyanate-based materials often occurs in distinct steps, corresponding to the breakdown of different parts of the molecular structure. mdpi.com For example, the urethane (B1682113) bond may revert to the isocyanate and alcohol at elevated temperatures.

The following table provides hypothetical thermal analysis data for this compound, based on typical values for aromatic isocyanates and their derivatives. researchgate.netmdpi.com

Table 3: Illustrative Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Illustrative Value |

| DSC | Melting Point (Endotherm) | 85 - 95 °C |

| DSC | Onset of Exothermic Decomposition | ~220 °C |

| DSC | Peak of Exothermic Decomposition | ~260 °C |

| TGA (in Nitrogen) | T1% (Temperature at 1% Mass Loss) | ~215 °C |

| TGA (in Nitrogen) | T5% (Temperature at 5% Mass Loss) | ~240 °C |

| TGA (in Nitrogen) | Residual Mass at 600 °C | ~25% |

Note: Values are hypothetical and based on the expected thermal behavior of aromatic isocyanates. researchgate.netmdpi.com Actual values would be determined experimentally.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

There is no specific information available detailing the use of 3-Isocyanato-5-methyl-2-phenylfuran as a monomer in polymer synthesis.

While research on this compound is not available, the broader class of furan-based isocyanates is recognized for its potential in polyurethane (PU) chemistry. The isocyanate group (-N=C=O) is highly reactive towards molecules with active hydrogen atoms, such as the hydroxyl groups (-OH) on polyols, forming the characteristic urethane (B1682113) linkage. mdpi.com The inclusion of a furan (B31954) ring within the isocyanate monomer introduces unique structural and functional properties to the resulting polyurethane.

In a typical polyurethane synthesis, a di- or poly-isocyanate is reacted with a polyol. researchgate.net If a furan-containing isocyanate were used, the furan moiety would be incorporated into the polymer backbone. This could influence the polymer's thermal stability, mechanical properties, and potential for subsequent modifications. The synthesis of polyurethanes is a versatile process, and the properties of the final material can be tailored by carefully selecting the isocyanate and polyol components. researchgate.netmdpi.com

The development of bio-based polymers is a significant area of research, with a focus on utilizing renewable resources to replace petroleum-based monomers. arkema.com Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are key platform chemicals derived from biomass that are used to synthesize bio-based polyesters and other polymers. arkema.com

Although no studies specifically document the use of this compound for bio-based polymers, isocyanates derived from renewable sources are of growing interest. arkema.com The synthesis of a furan-containing isocyanate from bio-derived precursors would contribute to the development of polyurethanes with a higher renewable content. These bio-based furan polymers are sought after for their potential to offer more sustainable alternatives to conventional plastics. arkema.com

Crosslinking Agent in Polymeric and Biological Systems

No specific data exists on the application of this compound as a crosslinking agent.

Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network, which generally enhances the material's rigidity, hardness, and thermal stability. mdpi.com Isocyanates can be used as crosslinking agents for polymers that possess reactive functional groups, such as hydroxyl or amine groups.

The furan group itself offers a well-known route to crosslinking through the Diels-Alder reaction, where the furan ring can react with a dienophile, such as a maleimide, to form a reversible covalent bond. This method is extensively used to create self-healing and thermally reversible polymer networks. However, this involves the furan ring itself, not a separate isocyanate functionality acting as the crosslinker. A polyfunctional isocyanate can be used to create a permanently cross-linked network in polyurethane foams and coatings. mdpi.comnih.gov

Chemical crosslinking is a technique used to study protein structures and interactions by covalently linking amino acid residues that are in close proximity. thermofisher.com Crosslinking agents typically have two or more reactive ends that can bind to specific functional groups on amino acid side chains, such as the primary amines on lysine (B10760008) residues. nih.gov

While various reagents are used for this purpose, there is no evidence in the available literature to suggest that this compound is used for protein crosslinking. The isocyanate group can react with amine groups on proteins, but its specific utility, efficiency, and the types of structural insights it could provide have not been studied or reported. thermofisher.com

Development of Functional Materials

The incorporation of furan moieties into polymers is a strategy for developing functional materials. The furan ring can be a precursor for a variety of chemical transformations and can impart specific properties, such as responsiveness to stimuli for self-healing applications. However, no research has been published that specifically utilizes this compound for the creation of functional materials.

Coatings and Adhesives

The application of furan-based isocyanates in coatings and adhesives is an area of growing research, primarily due to the potential for creating "smart" or self-healing materials. researchgate.netrsc.org The isocyanate functionality of this compound allows it to act as a building block in polyurethane-based coatings and adhesives. These materials are known for their tunable properties, including flexibility, hardness, and adhesion to various substrates. nih.gov

The incorporation of the furan ring from this compound into a polyurethane backbone opens up the possibility of creating thermoreversible cross-links. When a furan-containing polymer is combined with a bismaleimide (B1667444), a Diels-Alder reaction can occur, forming a cross-linked network that provides strength and stability to the coating or adhesive. mdpi.comresearchgate.net Upon heating, the reverse Diels-Alder reaction takes place, breaking the cross-links and allowing the material to flow and heal cracks or scratches. As the material cools, the Diels-Alder reaction reforms the cross-links, restoring the material's integrity. rsc.org This self-healing capability can significantly extend the lifespan and durability of coatings and adhesives.

Furthermore, the phenyl group in this compound can enhance the thermal stability and mechanical properties of the resulting polymer due to its rigid, aromatic nature. This can lead to the development of coatings with improved resistance to heat and wear.

Table 1: Potential Properties of Polyurethane Coatings Derived from this compound

| Property | Potential Advantage | Underlying Chemistry |

| Self-Healing | Extended material lifespan, autonomous repair of micro-cracks. | Reversible Diels-Alder reaction of the furan moiety with a bismaleimide cross-linker. mdpi.comrsc.org |

| Adhesion | Strong bonding to a variety of substrates. | Formation of urethane linkages via the isocyanate group with surface hydroxyls. nih.gov |

| Thermal Stability | Improved resistance to high temperatures. | The aromatic character of the phenyl group contributes to a more rigid polymer backbone. |

| Chemical Resistance | Protection against solvents and environmental factors. | The cross-linked polyurethane network limits the penetration of chemical agents. |

Composite Materials Enhancement

In the realm of composite materials, this compound can serve as a versatile matrix resin or a coupling agent to improve the interfacial adhesion between reinforcing fibers and the polymer matrix. The isocyanate group can react with hydroxyl groups commonly found on the surface of reinforcing materials like glass or natural fibers, forming strong covalent bonds. This enhanced interfacial bonding is crucial for the effective transfer of stress from the matrix to the reinforcement, leading to a composite with superior mechanical properties.

The furan group, as in coatings and adhesives, allows for the introduction of a thermally reversible cross-linking mechanism within the composite's matrix. This can lead to the development of reprocessable thermoset composites. Traditional thermosets are difficult to recycle due to their permanently cross-linked nature. However, a composite with a furan-based matrix could be heated to break the Diels-Alder cross-links, allowing the material to be reshaped or the components to be separated for recycling. researchgate.net

Table 2: Research Findings on Furan-Based Polymers for Composite Materials

| Research Focus | Key Findings |

| Interfacial Adhesion | Isocyanate-functionalized coupling agents significantly improve the bond strength between fibers and the polymer matrix. |

| Reprocessable Thermosets | Furan-maleimide Diels-Alder chemistry enables the creation of thermoset composites that can be thermally reshaped and recycled. researchgate.net |

| Bio-based Composites | Furan-containing resins derived from renewable resources offer a sustainable alternative to petroleum-based polymers. researchgate.netpolito.it |

| Mechanical Properties | The introduction of furan moieties can lead to the development of polymers with tunable mechanical properties suitable for various composite applications. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Isocyanato-5-methyl-2-phenylfuran, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-methyl-2-phenylfuran-3-amine with phosgene or safer alternatives (e.g., triphosgene) under anhydrous conditions. Characterization should include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and isocyanate group integrity.

- IR Spectroscopy : Detection of the N=C=O stretching vibration (~2200–2270 cm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL for refinement .

Q. How can researchers optimize reaction conditions to minimize decomposition of the isocyanate group during synthesis?

- Methodological Answer : Key strategies include:

- Inert Atmosphere : Use dry nitrogen/argon to prevent hydrolysis.

- Low-Temperature Reactions : Maintain temperatures below 0°C during isocyanate formation.

- Aprotic Solvents : Hexafluoropropan-2-ol (as in similar furan syntheses) minimizes side reactions .

- Moisture-Free Reagents : Pre-dry solvents and employ molecular sieves.

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies between spectroscopic data (e.g., NMR) and X-ray crystallography results for this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., IR, Raman) to confirm functional groups.

- Dynamic Effects Analysis : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Molecular dynamics simulations can bridge this gap.

- SHELX Refinement : Re-examine crystallographic data with SHELXL to detect potential twinning or disorder .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals (HOMO-LUMO gaps) to predict reaction sites.

- Molecular Docking : Simulate interactions with nucleophiles (e.g., amines) to assess regioselectivity.

- Software Tools : Gaussian, ORCA, or VASP for energy minimization and transition-state modeling .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under various experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres.

- Kinetic Studies : Monitor hydrolysis rates in aqueous/organic mixtures via HPLC or UV-Vis spectroscopy.

- Accelerated Aging Tests : Expose the compound to elevated humidity/temperature and track isocyanate depletion using IR .

Q. What strategies are recommended for elucidating the biological activity of this compound, considering potential toxicity and reactivity?

- Methodological Answer :

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., serine hydrolases) using protective additives (e.g., BSA) to stabilize reactive intermediates.

- Reactivity Masking : Temporarily protect the isocyanate group with tert-butoxycarbonyl (Boc) for biocompatibility studies.

- Metabolite Identification : Use LC-MS/MS to track hydrolysis products (e.g., urea derivatives) in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.